molecular formula C13H19NO3S B11751397 1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate

1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate

Cat. No.: B11751397
M. Wt: 269.36 g/mol
InChI Key: RMIGJUYNNPMGJI-UHFFFAOYSA-N
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Description

1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate is an organic compound that features a cyclopropyl group attached to a propyl chain, which is further connected to an amino group. The compound also contains a 4-methylbenzene-1-sulfonate moiety. This unique structure combines the properties of cyclopropyl, amino, and sulfonate groups, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.

    Sulfonation: The final step involves the sulfonation of the benzene ring, which can be achieved using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonate group can be reduced to a sulfinate or sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Sulfinate or sulfide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of functional materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the sulfonate group can enhance solubility and facilitate transport across biological membranes. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-cyclopropylpropyl benzene-1-sulfonate: Lacks the methyl group on the benzene ring.

    1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-carboxylate: Contains a carboxylate group instead of a sulfonate group.

    1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-phosphate: Contains a phosphate group instead of a sulfonate group.

Uniqueness

1-Amino-2-cyclopropylpropyl 4-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the sulfonate group enhances its solubility and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

(1-amino-2-cyclopropylpropyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H19NO3S/c1-9-3-7-12(8-4-9)18(15,16)17-13(14)10(2)11-5-6-11/h3-4,7-8,10-11,13H,5-6,14H2,1-2H3

InChI Key

RMIGJUYNNPMGJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(C)C2CC2)N

Origin of Product

United States

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